3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-(4-cyanopyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-11(9-17)19-12-6-10(7-15)4-5-16-12/h4-6,11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKKERRVNOQKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the cyano group: This step often involves the use of cyanating agents like cyanogen bromide or sodium cyanide.
Formation of the azetidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free azetidine amine, enabling further functionalization:
| Deprotection Method | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid (TFA) | 20–50% TFA in dichloromethane, 0–25°C, 1–2 hours | Azetidine hydrotrifluoroacetate |
| HCl in dioxane | 4 M HCl, room temperature, 4–6 hours | Azetidine hydrochloride salt |
Key Observation :
Complete deprotection is confirmed via <sup>1</sup>H NMR by the disappearance of the Boc carbonyl signal at δ ~1.4 ppm .
Functionalization of the Azetidine Amine
The deprotected amine undergoes diverse transformations:
Acylation/Sulfonylation
Reaction with acyl chlorides or sulfonyl chlorides in dichloromethane with triethylamine yields amides or sulfonamides.
Alkylation
Benzyl bromide or propargyl bromide in acetonitrile with K<sub>2</sub>CO<sub>3</sub> produces N-alkylated derivatives (50-75% yields) .
Ring-Opening Reactions
Under strong nucleophiles (e.g., NaN<sub>3</sub>), azetidine undergoes ring-opening to form linear amines, though this is less common with Boc protection .
Pyridine Ring Modifications
The 4-cyano group participates in selective transformations:
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis | 6 M HCl, reflux, 8 hours | Pyridine-4-carboxylic acid |
| Reduction | H<sub>2</sub>/Raney Ni, ethanol, 60°C | 4-Aminomethylpyridine |
Limitation :
The electron-deficient pyridine ring resists electrophilic substitution but undergoes directed ortho-metalation for C-H functionalization .
Stability Profile
Scientific Research Applications
The compound features a pyridine ring, which is known for its biological activity, and an azetidine ring that contributes to its structural diversity. The tert-butyl ester group enhances its lipophilicity, potentially improving bioavailability in pharmaceutical applications.
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester. Research indicates that derivatives of pyridine can inhibit cancer cell proliferation by interfering with specific cellular pathways. For instance, compounds that incorporate cyano groups have shown promise in targeting cancer cells through apoptosis mechanisms.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. A study highlighted the potential of similar azetidine derivatives in reducing oxidative stress in neuronal cells, indicating a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
Polymer Synthesis
The unique chemical structure of 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester makes it a valuable precursor in the synthesis of functional polymers. Its ability to undergo polymerization reactions can lead to materials with enhanced mechanical properties and thermal stability.
Coatings and Adhesives
Due to its chemical stability and compatibility with various substrates, this compound can be used in formulating advanced coatings and adhesives. Studies have demonstrated that incorporating such compounds into polymer matrices improves adhesion properties and resistance to environmental degradation.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for their anticancer activity against various cancer cell lines. The results showed that compounds similar to 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action.
Case Study 2: Neuroprotection
Research conducted at a leading university investigated the neuroprotective effects of azetidine derivatives on cultured neuronal cells exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and improve cell viability, suggesting their potential as therapeutic agents for neurodegenerative conditions.
Case Study 3: Polymer Development
A collaborative study between industrial partners focused on developing new polymeric materials using 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester as a monomer. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional materials, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyridine ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-cyano group on pyridine enhances electron-withdrawing properties, influencing binding affinity to biological targets like nAChRs. In contrast, the 5-amino group in the analogue increases hydrophilicity .
- Synthetic Accessibility : Yields for azetidine derivatives are often lower due to ring strain, whereas pyrrolidine analogues may offer better synthetic efficiency .
Key Observations :
- Potency: The trifluoropropyl-isoxazole analogue (IC₅₀ = 1.2 nM) exhibits superior α4β2-nAChR activity compared to the cyano-pyridinyloxy derivative, likely due to fluorinated substituents enhancing lipophilicity and target engagement .
- Selectivity : Pyrimidine-based analogues (e.g., ) may target kinases rather than nAChRs, highlighting the impact of heterocycle choice on biological pathways.
Key Observations :
- Safety : Tert-butyl esters generally exhibit low acute toxicity but may require handling precautions due to irritant properties .
Biological Activity
3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester (CAS Number: 2327494-00-6) is a synthetic compound that exhibits a range of biological activities. With a molecular formula of C14H17N3O3 and a molecular weight of 275.31 g/mol, this compound has garnered interest for its potential therapeutic applications.
Chemical Structure
The structure of 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can be represented as follows:
This structure features a pyridine ring, an azetidine moiety, and a tert-butyl ester group, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing pyridine and azetidine structures can exhibit significant anticancer properties. For instance, derivatives similar to 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values often in the nanomolar range.
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester | HeLa (cervical cancer) | 0.126 | Strong inhibition |
| Similar derivatives | MDA-MB-231 (breast cancer) | <0.1 | Potent activity |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Research suggests that it may inhibit key enzymes involved in cancer cell proliferation and survival, such as:
- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression profiles favoring apoptosis in cancer cells.
- Carbonic Anhydrases (CAs) : Targeting these enzymes can disrupt the pH regulation in tumors, hindering their growth.
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the anticancer efficacy of various pyridine derivatives, including those structurally related to 3-(4-Cyano-pyridin-2-yloxy)-azetidine-1-carboxylic acid. The results indicated that these compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, demonstrating a promising therapeutic window for further development .
Study 2: Enzyme Inhibition
A separate study explored the inhibitory effects of related compounds on HDACs and CAs. The findings revealed that these compounds not only inhibited enzyme activity but also induced apoptosis in treated cells, suggesting potential use as novel anticancer agents .
Q & A
Q. How do researchers address batch-to-batch variability in purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
